Ac-Leu-Met-Asp-Lys-Glu-Ala-Val-Tyr-Phe-Ala-His-Leu-Asp-Ile-Val-Trp-OH
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Overview
Description
BQ 3020: is a synthetic peptide that acts as a selective and potent endothelin B receptor agonist. It is a linear analog of the endothelin B receptor ligand endothelin 1, with very close structural similarity to endothelin 1 compared to other agonists . The compound is known for its high purity and biological activity, making it a valuable tool in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: : BQ 3020 is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The amino acids are protected by specific groups to prevent unwanted reactions, and these groups are removed at appropriate stages .
Industrial Production Methods: : Industrial production of BQ 3020 follows similar principles but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥98% .
Chemical Reactions Analysis
Types of Reactions: : BQ 3020 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and substitution reagents like acetic anhydride. The reactions are typically carried out under controlled conditions, such as specific pH and temperature, to ensure the desired outcome .
Major Products Formed: : The major products formed from these reactions include modified peptides with enhanced properties. For example, oxidation can introduce disulfide bonds, increasing the peptide’s stability, while substitution can add functional groups that enhance its binding affinity to the target receptor .
Scientific Research Applications
Chemistry: : In chemistry, BQ 3020 is used as a tool to study the structure-activity relationship of endothelin receptors. It helps in understanding how modifications to the peptide structure affect its binding and activity .
Biology: : In biological research, BQ 3020 is used to investigate the role of endothelin B receptors in various physiological processes. It is particularly useful in studying receptor-mediated calcium mobilization in cells .
Medicine: : In medicine, BQ 3020 has potential therapeutic applications. It has been shown to attenuate cancer pain by modulating β-endorphin release from squamous cell carcinoma cells in mouse models . This makes it a promising candidate for pain management in cancer patients.
Industry: : In the pharmaceutical industry, BQ 3020 is used in drug development and screening. Its high specificity and potency make it an ideal candidate for testing new drugs targeting endothelin B receptors .
Mechanism of Action
BQ 3020 exerts its effects by selectively binding to endothelin B receptors, which are part of the G protein-coupled receptor family. Upon binding, it activates the receptor, leading to a cascade of intracellular events, including calcium mobilization . This activation results in various physiological responses, such as vasoconstriction and modulation of pain pathways .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds to BQ 3020 include endothelin 1, endothelin 2, and endothelin 3. These peptides also act on endothelin receptors but differ in their selectivity and potency .
Uniqueness: : BQ 3020 is unique due to its high selectivity for endothelin B receptors and its ability to modulate specific physiological responses without significant binding to endothelin A receptors . This selectivity makes it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C95H138N20O25S |
---|---|
Molecular Weight |
1992.3 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C95H138N20O25S/c1-15-52(10)79(94(138)114-78(51(8)9)93(137)112-73(95(139)140)41-58-45-98-62-26-20-19-25-61(58)62)115-91(135)72(44-76(122)123)110-87(131)67(38-49(4)5)107-89(133)70(42-59-46-97-47-99-59)106-80(124)53(11)101-85(129)68(39-56-23-17-16-18-24-56)108-88(132)69(40-57-28-30-60(117)31-29-57)111-92(136)77(50(6)7)113-81(125)54(12)100-82(126)64(32-33-74(118)119)104-83(127)63(27-21-22-35-96)103-90(134)71(43-75(120)121)109-84(128)65(34-36-141-14)105-86(130)66(37-48(2)3)102-55(13)116/h16-20,23-26,28-31,45-54,63-73,77-79,98,117H,15,21-22,27,32-44,96H2,1-14H3,(H,97,99)(H,100,126)(H,101,129)(H,102,116)(H,103,134)(H,104,127)(H,105,130)(H,106,124)(H,107,133)(H,108,132)(H,109,128)(H,110,131)(H,111,136)(H,112,137)(H,113,125)(H,114,138)(H,115,135)(H,118,119)(H,120,121)(H,122,123)(H,139,140)/t52-,53-,54-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,77-,78-,79-/m0/s1 |
InChI Key |
KBQLINQFUQUHIY-SGOWJZKMSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)C |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C |
Origin of Product |
United States |
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